molecular formula C12H23BrO B13475740 1-(Bromomethyl)-4-ethyl-1-isopropoxycyclohexane

1-(Bromomethyl)-4-ethyl-1-isopropoxycyclohexane

Cat. No.: B13475740
M. Wt: 263.21 g/mol
InChI Key: JLLJSVGMHPHMID-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-ethyl-1-isopropoxycyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group, an ethyl group, and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-4-ethyl-1-isopropoxycyclohexane typically involves multiple steps, starting from simpler cyclohexane derivatives. One common method involves the bromination of a suitable precursor, such as 4-ethyl-1-isopropoxycyclohexane, using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are often employed to achieve high-quality products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-ethyl-1-isopropoxycyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of new compounds.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

1-(Bromomethyl)-4-ethyl-1-isopropoxycyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-ethyl-1-isopropoxycyclohexane involves its reactivity with various nucleophiles and bases. The bromomethyl group is highly reactive, making it a suitable site for nucleophilic attack. The compound can also undergo elimination reactions to form alkenes, which can further participate in additional chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-4-ethylcyclohexane: Lacks the isopropoxy group, leading to different reactivity and applications.

    1-(Bromomethyl)-4-isopropoxycyclohexane:

    4-Ethyl-1-isopropoxycyclohexane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

Uniqueness

1-(Bromomethyl)-4-ethyl-1-isopropoxycyclohexane is unique due to the presence of all three substituents on the cyclohexane ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

IUPAC Name

1-(bromomethyl)-4-ethyl-1-propan-2-yloxycyclohexane

InChI

InChI=1S/C12H23BrO/c1-4-11-5-7-12(9-13,8-6-11)14-10(2)3/h10-11H,4-9H2,1-3H3

InChI Key

JLLJSVGMHPHMID-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CBr)OC(C)C

Origin of Product

United States

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